(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
Overview
Description
“(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate” is also known as Zaurategrast (CDP323). It is a small-molecule prodrug antagonist of the vascular cell adhesion molecule 1 (VCAM-1) binding to α4-integrins . It was originally developed by the British biopharmaceutical company Celltech plc. (now UCB S.A.) and was a putative new drug for oral treatment of multiple sclerosis .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H25BrN4O3 . Its molar mass is 521.415 g·mol −1 . The IUPAC name is (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-yl amino)phenyl]propanoic acid .Chemical Reactions Analysis
The mechanism of action of Zaurategrast is believed to rely on preventing immune cells to migrate from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration as in multiple sclerosis .Scientific Research Applications
Synthesis and Ligand Applications
Naphthyridine derivatives, such as those involving the 4-carboxy-1,8-naphthyrid-2-yl moiety, are of interest due to their ability to promote lower energy electronic absorption in metal complexes. These complexes can be useful for anchoring ligands to semiconductor surfaces, indicating potential applications in materials science and nanotechnology. The synthesis of these compounds often involves Pfitzinger-type condensation reactions, providing a direct route to bi- and tridentate ligands containing the naphthyridine moiety (Zong, Zhou, & Thummel, 2008).
Heterocyclic System Synthesis
Naphthyridine derivatives are also key intermediates in the synthesis of various heterocyclic systems. For instance, enamino esters have been utilized to synthesize aminosubstituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates through a simple three-step synthesis. These compounds have applications in the development of novel pharmaceuticals and materials due to their unique structural properties (Pirnat, Meden, Svete, & Stanovnik, 2010).
Fluorescent Properties and Biochemical Interactions
The fluorescent properties of naphthyridine derivatives have been explored, with some compounds showing strong fluorescence. These properties make them potential candidates for use in biochemical assays and as fluorescent probes. The interaction of such compounds with biological molecules like Bovine Serum Albumin (BSA) has been studied to understand their binding behavior, which is crucial for their application in biological imaging and sensing (Ghosh, Rathi, & Arora, 2016).
Antimicrobial Activity
Some naphthyridine derivatives have been synthesized and evaluated for their antibacterial activity. These studies indicate that certain naphthyridinyl-thiazolidinones exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains (Mogilaiah, Rao, & Sudhakar, 2001).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound, also known as Zaurategrast , is the vascular cell adhesion molecule 1 (VCAM-1) . VCAM-1 plays a crucial role in the adhesion of immune cells to the vascular endothelium, a key step in the immune response.
Mode of Action
Zaurategrast acts as an antagonist of VCAM-1 binding to α4-integrins . By blocking this interaction, it prevents immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration .
Biochemical Pathways
The compound affects the immune cell migration pathway . By blocking the interaction between VCAM-1 and α4-integrins, it disrupts the normal process of immune cell adhesion to the vascular endothelium and subsequent migration into tissues . This can help to control immune responses and prevent tissue damage in conditions such as multiple sclerosis .
Pharmacokinetics
The safety, tolerability, and pharmacokinetic profile of Zaurategrast have been evaluated in clinical studies . It was found to be well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days . The oral administration resulted in inhibition of VCAM-1 binding which could be maintained throughout a 12‑ or 24‑hour dose interval at well-tolerated doses .
Result of Action
The action of Zaurategrast results in the inhibition of immune cell migration . This can help to control immune responses and prevent tissue damage in conditions such as multiple sclerosis . Development of zaurategrast was discontinued due to discouraging results of a phase ii clinical trial .
Action Environment
The action of Zaurategrast, like many drugs, can be influenced by various environmental factors.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-19(24)17(20)11-13-3-5-15(6-4-13)23-18-16-12-21-9-7-14(16)8-10-22-18/h3-10,12,17H,2,11,20H2,1H3,(H,22,23)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBULTAVXJRJYDK-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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